Lauryl Lactate Demonstrates Superior and Vehicle-Independent Percutaneous Absorption Enhancement Relative to Isopropyl Myristate
In a direct comparative screening study of percutaneous absorption enhancers for adhesive matrix transdermal devices, Lauryl Lactate demonstrated consistently high permeation enhancement of isosorbide across all tested vehicle types. In contrast, isopropyl myristate (IPM)—the industry benchmark fatty acid ester penetration enhancer—exhibited vehicle-dependent performance, with significantly weaker enhancement when formulated in adhesive matrix devices versus aqueous suspensions [1]. The study quantitatively establishes that while IPM's enhancing effect becomes weak in adhesive matrices, Lauryl Lactate and dodecanoic acid maintain relatively high enhancement independent of vehicle composition, representing a critical formulation advantage for patch-based transdermal systems [1].
| Evidence Dimension | Vehicle-independent percutaneous absorption enhancement capacity |
|---|---|
| Target Compound Data | Relatively high enhancing effect from all vehicles tested |
| Comparator Or Baseline | Isopropyl myristate (IPM): weak enhancing effect from adhesive matrix devices compared with aqueous suspensions |
| Quantified Difference | Qualitative rank: Lauryl Lactate = consistently high across vehicles; IPM = vehicle-dependent, weak in adhesive matrices |
| Conditions | In vitro isosorbide permeation; adhesive matrix devices and aqueous suspension vehicles |
Why This Matters
For transdermal patch and topical formulation procurement, consistent enhancement across formulation vehicles reduces development risk and eliminates the need for reformulation when changing device architecture.
- [1] Todo H, Sugibayashi K. Screening method for percutaneous absorption enhancers appropriate for adhesive matrix devices. Published via HERO EPA Database, 2009. View Source
